![molecular formula C16H23NO7 B2644715 Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate CAS No. 477768-41-5](/img/structure/B2644715.png)

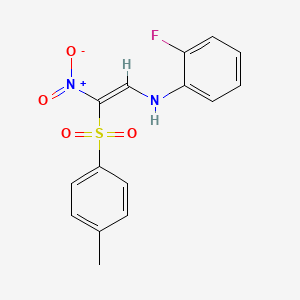

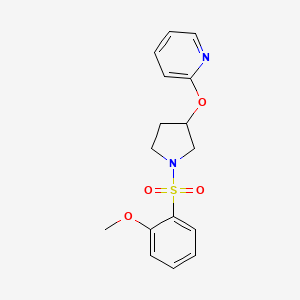

Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triethyl 2-[(2-furylmethyl)amino]-1,1,2-ethanetricarboxylate is a chemical compound with the molecular formula C16H23NO7 . It has a molecular weight of 341.36 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO7/c1-4-21-14(18)12(15(19)22-5-2)13(16(20)23-6-3)17-10-11-8-7-9-24-11/h7-9,12-13,17H,4-6,10H2,1-3H3 .Applications De Recherche Scientifique

Rh(I)-Catalyzed Coupling in Organic Synthesis

Conjugated enynones can serve as carbene precursors in Rh(I)-catalyzed coupling with arylboronic acids, efficiently synthesizing furyl-containing triarylmethanes. This process, involving the formation of Rh(I) (2-furyl)carbene species, highlights the reagent's role in organic synthesis, particularly in creating furyl compounds under mild conditions (Xia et al., 2016).

Synthesis of Benzyl Esters and Esterification Reactions

Triethylamine facilitates the esterification of carboxylic acids using 2-benzyloxy-1-methylpyridinium triflate, producing benzyl esters. This process is compatible with various functional groups, indicating its potential application in synthesizing amino acid and sugar derivative benzyl esters (Tummatorn et al., 2007).

Furan Ring Transformation in Triarylmethanes

Phenylfurylthieno[2,3-b]pyridyl-methanes with different substituents are synthesized, exploring the furan ring's transformation under protolytic conditions. This study provides insights into the behavior of such compounds, potentially useful in various organic reactions (Kosulina et al., 2009).

Optimization of Synthetic Processes

Triethyl 1,1,2-ethanetricarboxylate's synthesis optimization demonstrates its potential as a versatile reagent in organic synthesis. By adjusting reaction conditions, improved yields are achieved, showcasing its application in synthesizing complex organic molecules (Chen-xi, 2014).

Applications in Polyalkylation and Chelation

Primary polyols like pentaerythritol can be polyalkylated using phase-transfer catalysis, leading to products like polyether-acids. These compounds' interaction with metals like samarium suggests potential applications in developing new materials or catalysts (Dupraz et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

triethyl 2-(furan-2-ylmethylamino)ethane-1,1,2-tricarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7/c1-4-21-14(18)12(15(19)22-5-2)13(16(20)23-6-3)17-10-11-8-7-9-24-11/h7-9,12-13,17H,4-6,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZSDEOXYRPDDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(=O)OCC)NCC1=CC=CO1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyl-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2644633.png)

![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2644636.png)

![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644642.png)

![Benzo[d][1,3]dioxol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2644643.png)

![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)

![2-(4-{[3,5,6-Trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2644646.png)

![(Octahydro-cyclopenta[1,4]oxazin-6-yl)-methanol](/img/structure/B2644650.png)

![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)